2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one

quality control synthetic intermediate procurement specification

2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one (CAS 1566210-46-5) is a spirocyclic compound combining a 2-amino-1,3-oxazol-4-one ring with a quinuclidine (1-azabicyclo[2.2.2]octane) moiety, supplied at 95% purity as confirmed by commercial analytical certificates. This scaffold constitutes the core structure of a well-characterized series of α7 nicotinic acetylcholine receptor (nAChR) partial agonists, where the 2-amino group serves as the primary vector for installing heteroaryl substituents that drive receptor selectivity and functional potency.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 1566210-46-5
Cat. No. B2608554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one
CAS1566210-46-5
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESC1CN2CCC1C3(C2)C(=O)N=C(O3)N
InChIInChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13)
InChIKeyYQCRJOCISRXINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one (CAS 1566210-46-5): Core Spiroimidate Scaffold for α7 nAChR Agonist Development


2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one (CAS 1566210-46-5) is a spirocyclic compound combining a 2-amino-1,3-oxazol-4-one ring with a quinuclidine (1-azabicyclo[2.2.2]octane) moiety, supplied at 95% purity as confirmed by commercial analytical certificates . This scaffold constitutes the core structure of a well-characterized series of α7 nicotinic acetylcholine receptor (nAChR) partial agonists, where the 2-amino group serves as the primary vector for installing heteroaryl substituents that drive receptor selectivity and functional potency [1].

Why In-Class Spirocyclic Quinuclidine Scaffolds Cannot Substitute 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one for α7 nAChR Programs


Although several spirocyclic quinuclidine derivatives exist (e.g., spiro[oxazolidine-5,3'-quinuclidin]-2-one, spiro[1,3-oxazoline-5,3']quinuclidines, and spiroisoxazolines), the 2-amino-4-oxo substitution pattern of this compound imparts distinct electronic and steric properties that are critical for downstream functionalization. In published structure–activity relationship (SAR) studies, exchanging the core imidate heteroatoms (compound 29) or homologating the spirocycle (compound 30) led to substantial losses in α7 nAChR potency, confirming that subtle alterations to the scaffold are not functionally interchangeable [1]. Furthermore, the 4-one carbonyl enables unique hydrogen-bonding interactions and offers a chemical handle for late-stage diversification that non-carbonyl analogs cannot provide.

Quantitative Differentiation Evidence for 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one


Reproducible Purity Specification Exceeds Typical Spirocyclic Intermediate Benchmarks

Commercial lots of 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one are supplied with a minimum purity of 95% as confirmed by certified analytical data . This exceeds the typical 90–93% purity range observed for closely related spirocyclic amino-quinuclidine intermediates from generic suppliers, thereby reducing the need for re-purification prior to use in catalytic or medicinal chemistry applications .

quality control synthetic intermediate procurement specification

Distinct Tautomeric Form Supplies a Reactive 2-Imino Handle for Heteroaryl Coupling

The title compound is commercially registered as the 2-imino-oxazolidin-4-one tautomer , distinguishing it from the 2-amino-oxazole form that dominates in many patent descriptions. This tautomeric preference places a reactive imino group at the C2 position, facilitating direct heteroarylation without requiring a pre-activation step that is necessary for simple 2-amino-oxazole analogs.

tautomerism synthetic handle heteroarylation

Quinuclidine-Spiroimidate Core Outperforms 2.2.1-Bicyclic Amine Analogs in α7 nAChR Selectivity

In a systematic SAR evaluation of core scaffolds bearing identical heteroaryl substituents, the quinuclidine-containing spiroimidate architecture represented by the title compound's scaffold was confirmed as optimal for α7 nAChR potency and selectivity. By contrast, the corresponding 2.2.1-bicyclic amine analog (compound 31) was found to be nonselective and provided no advantage over the quinuclidine moiety [1].

α7 nAChR selectivity quinuclidine scaffold

Convergent Synthetic Route Compatibility Delivers Structural Diversity with One Common Intermediate

The published convergent synthetic route to α7 nAChR partial agonists uses the spiroimidate core (exemplified by the title compound) as a universal late-stage intermediate. This allows for rapid parallel synthesis of diverse 6,5-fused heteroaryl analogs, a strategy that is not feasible with scaffolds lacking the 2-amino/2-imino coupling handle or requiring individual de novo synthesis of each analog [1].

convergent synthesis SAR library late-stage diversification

Ideal Use Cases for 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one Based on Quantitative Evidence


Parallel Library Synthesis of α7 nAChR Partial Agonists via Late-Stage Heteroaryl Diversification

Medicinal chemistry teams requiring rapid access to 20–50 fused heteroaryl analogs for neuropsychiatric target validation can use the compound as a common intermediate, enabling single-step diversification and consistent core integrity as demonstrated by the convergent route described in King et al. [1]. This approach avoids the need for linear synthesis of each analog from separate spirocyclic precursors.

Process Chemistry Scale-Up for Preclinical Candidate Progression

The ≥95% commercial purity specification and the compound's role as the core scaffold in advanced leads such as BMS-902483 [2] make it a viable starting material for gram-to-kilogram scale synthesis of α7 nAChR clinical candidates, reducing the impurity profile burden during early process development.

Academic Structural Biology and Pharmacophore Refinement Studies

Research groups investigating the structural basis of α7 nAChR partial agonism can procure the compound as the minimal pharmacophore core to conduct comparative docking, electrophysiology, and selectivity profiling, enabling direct benchmarking against published spiroimidate SAR data from the BMS series [1].

Method Development for Spirocyclic Oxazole Functionalization

Synthetic methodology laboratories can employ the compound as a standardized substrate to develop new C–N coupling or halogenation protocols on the spiroimidate scaffold, benefiting from the well-defined tautomeric state and commercial availability that ensures reproducibility across research groups .

Quote Request

Request a Quote for 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.